N-benzyl-N-isopropylbenzamide
Overview
Description
N-benzyl-N-isopropylbenzamide is a compound that has appeared in chemical literature often playing an intermediary role in applications of experimental synthesis and novel organic transformations. Despite having limited documented uses, it is most well known for having previously come to the attention of the DEA due to being used by illicit methamphetamine manufacturers as a diluent of or substitute for methamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-isopropylbenzamide typically involves the reaction of benzylamine with isopropylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or large batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzyl or isopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It has been used in the production of other chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-N-isopropylbenzamide exerts its effects involves interactions with molecular targets and pathways. For example, it has been found to produce toxicity via increasing nitric oxide in vitro. This mechanism involves the activation of nitric oxide synthase, leading to elevated levels of nitric oxide, which can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
N-benzylpropan-2-amine:
N-benzyl-N-ethyl-p-isopropylbenzamide: Another similar compound with slight variations in the substituents.
Uniqueness
N-benzyl-N-isopropylbenzamide is unique due to its specific combination of benzyl and isopropyl groups attached to the benzamide core. This structure imparts distinct chemical and biological properties, making it useful in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-benzyl-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-14(2)18(13-15-9-5-3-6-10-15)17(19)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVMXHEJUCNJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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